2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone

Übersicht

Beschreibung

2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is a renowned pharmaceutical compound utilized in the study of metabolic disorders, particularly its role in treating diabetes .

Molecular Structure Analysis

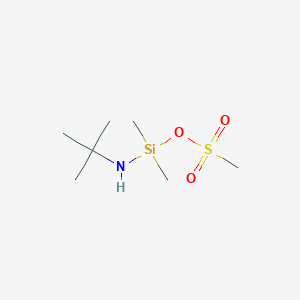

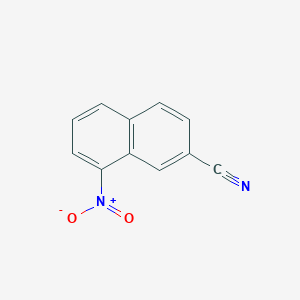

The IUPAC name of this compound is (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one . This suggests a complex structure with multiple functional groups, including isopropylidene and lactone groups.Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H18O6, and its molecular weight is 258.27 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone:

Pharmaceutical Synthesis

2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to serve as a precursor or intermediate in the production of drugs, particularly those targeting metabolic and cardiovascular diseases. The compound’s stability and reactivity make it a valuable building block in medicinal chemistry .

Chiral Synthesis

This compound is often employed in chiral synthesis due to its ability to induce chirality in the resulting products. It is used in the preparation of enantiomerically pure substances, which are crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone makes it an excellent chiral auxiliary .

Organic Synthesis

In organic synthesis, 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is used as a protecting group for diols. Its ability to form stable acetonide derivatives helps in the selective protection and deprotection of hydroxyl groups during complex synthetic procedures. This application is particularly useful in the synthesis of natural products and complex organic molecules .

Polymer Chemistry

The compound is also explored in polymer chemistry for the development of novel polymers and copolymers. Its unique structure can be incorporated into polymer backbones, imparting specific physical and chemical properties to the resulting materials. These polymers have potential applications in drug delivery systems, biodegradable materials, and advanced coatings .

Biochemical Research

The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and activity. This application is valuable in the development of enzyme inhibitors and activators for therapeutic purposes .

Material Science

In material science, 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is investigated for its potential in creating advanced materials with specific properties. Its incorporation into materials can enhance thermal stability, mechanical strength, and chemical resistance, making it suitable for high-performance applications in electronics, aerospace, and automotive industries .

Agricultural Chemistry

The compound is also explored in agricultural chemistry for the development of novel agrochemicals. Its ability to act as a precursor in the synthesis of herbicides, pesticides, and plant growth regulators makes it a valuable tool in improving crop yield and protection. Research in this area focuses on creating more efficient and environmentally friendly agricultural products .

Eigenschaften

IUPAC Name |

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8+,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZPAXSEAVOAKB-XGEHTFHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)

![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)

![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)

![1H-naphth[1,2-d]imidazole](/img/structure/B3369389.png)